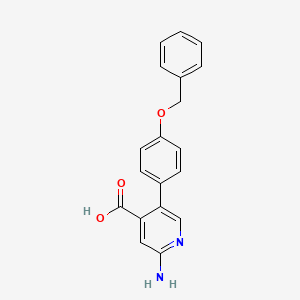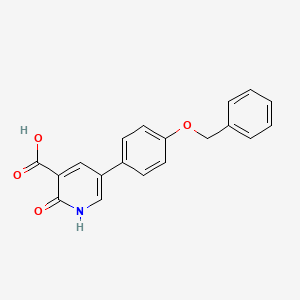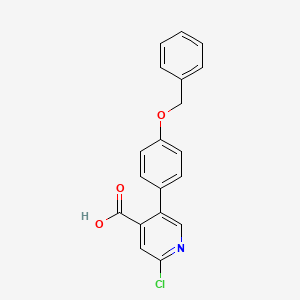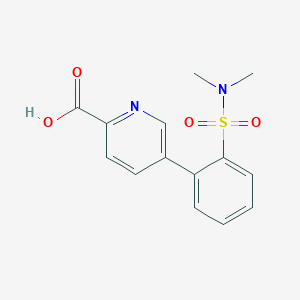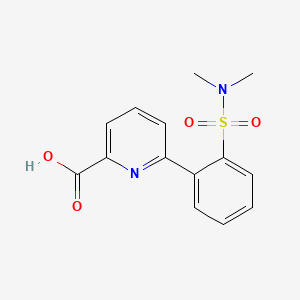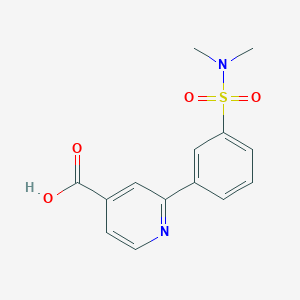
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid (2-DMSI) is a synthetic organic compound with a wide range of applications in the pharmaceutical and biotechnological industries. It is an important intermediate in the production of various drugs and biopharmaceuticals. 2-DMSI has been studied extensively for its unique properties and its potential to be used as a drug delivery system.
作用機序
The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not fully understood. However, it is believed to be related to its ability to form a complex with the drug molecule. This complex is believed to be more stable than the drug molecule itself, allowing it to be more efficiently absorbed and transported within the body.
Biochemical and Physiological Effects
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of a variety of enzymes, including cytochrome P450 enzymes. In addition, it has been found to inhibit the activity of a variety of transcription factors, including NF-κB. Finally, 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have anti-inflammatory and anti-tumorigenic effects.
実験室実験の利点と制限
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has a number of advantages for lab experiments. It is relatively stable and can be easily synthesized in the lab. In addition, it can be used to deliver a variety of drugs and biopharmaceuticals. However, it is important to note that 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is a synthetic compound and is not approved for human use. Therefore, it should only be used in lab experiments for research purposes.
将来の方向性
The potential applications of 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% are vast and there are a number of potential future directions for research. One possible direction is to further explore its potential use in drug delivery systems. This could include exploring its ability to deliver a wider range of drugs, as well as its potential to increase the stability and bioavailability of drugs. Additionally, further research could be conducted to explore its potential use in the production of biopharmaceuticals. Finally, further research could be conducted to explore its potential therapeutic effects, such as its anti-inflammatory and anti-tumorigenic properties.
合成法
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. The most common method is through the use of a Grignard reaction. This involves the use of a Grignard reagent, such as ethyl magnesium bromide, to react with an aldehyde, such as ethyl formate, to produce 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at temperatures between 0 and -20°C.
科学的研究の応用
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied extensively for its potential use in drug delivery systems. It has been found to be an effective carrier for a variety of drugs, including antibiotics, antifungals, and anticancer agents. In addition, 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied for its potential use in the production of biopharmaceuticals, such as vaccines and proteins.
特性
IUPAC Name |
2-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)13-9-11(14(17)18)6-7-15-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYANMZJLRETMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

